Comprehensive Technical Guide on 6-Chloro-8-methoxyquinolin-2(1H)-one: Physicochemical Properties, Molecular Weight, and Synthetic Applications
Comprehensive Technical Guide on 6-Chloro-8-methoxyquinolin-2(1H)-one: Physicochemical Properties, Molecular Weight, and Synthetic Applications
Executive Summary
In modern medicinal chemistry and advanced organic synthesis, the quinolin-2(1H)-one scaffold serves as a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, GPCR ligands, and novel antimicrobial agents[1]. 6-Chloro-8-methoxyquinolin-2(1H)-one (CAS: 2101658-59-5) is a highly specialized building block. The strategic placement of a chlorine atom at the C6 position and a methoxy group at the C8 position provides a unique electronic and steric environment, enabling highly regioselective downstream functionalization.
This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven experimental protocols for its derivatization.
Physicochemical Profile & Molecular Weight
Understanding the foundational physicochemical properties of 6-Chloro-8-methoxyquinolin-2(1H)-one is critical for predicting its behavior in various solvent systems and its reactivity profile during complex synthetic workflows.
Quantitative Data Summary
| Property | Value | Causality & Experimental Impact |
| Molecular Weight | 209.63 g/mol [2] | Optimal low-molecular-weight building block, allowing for significant downstream elaboration without violating Lipinski’s Rule of 5. |
| Molecular Formula | C₁₀H₈ClNO₂[3] | Contains key heteroatoms (N, O, Cl) that serve as hydrogen bond acceptors/donors and cross-coupling handles. |
| CAS Number | 2101658-59-5[2] | Unique registry identifier for sourcing and compliance. |
| Boiling Point | 419.0 ± 45.0 °C (Predicted)[4] | High boiling point reflects strong intermolecular hydrogen bonding inherent to the lactam core. |
| Density | 1.326 ± 0.06 g/cm³ (Predicted)[4] | Indicates a tightly packed crystal lattice, typical of planar aromatic systems. |
| pKa (Lactam NH) | 10.02 ± 0.70 (Predicted)[4] | Weakly acidic NH. Requires moderate-to-strong bases (e.g., Cs₂CO₃, NaH) for quantitative deprotonation during N-alkylation. |
| InChIKey | RSMQWTHWVJCQSE-UHFFFAOYSA-N | Standardized structural representation for cheminformatics. |
Structural Dynamics: Tautomerism and Reactivity
The quinolin-2(1H)-one system exhibits a classic lactam-lactim tautomerism . While the compound can theoretically exist as 6-chloro-8-methoxyquinolin-2-ol (the lactim form), the equilibrium heavily favors the lactam form in both the solid state and in most polar solvents[5].
The C8-methoxy group acts as an electron-donating group (EDG) via resonance, enriching the electron density of the aromatic ring. However, its proximity to the N1-lactam position introduces steric hindrance, which must be accounted for when selecting electrophiles for N-alkylation. Meanwhile, the C6-chlorine serves as a robust handle for transition-metal-catalyzed cross-coupling reactions[6].
Fig 1. Tautomeric equilibrium and primary reactive sites of the quinolinone scaffold.
Experimental Methodologies & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that experimental success relies on understanding the why behind a protocol. The following methodologies are designed as self-validating systems to ensure high-yield derivatization of 6-Chloro-8-methoxyquinolin-2(1H)-one.
Protocol A: Regioselective N-Alkylation of the Lactam Core
Because the pKa of the lactam nitrogen is ~10.02[4], weak bases like triethylamine are insufficient for complete deprotonation. We utilize Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylformamide (DMF). The large ionic radius of the cesium cation enhances the solubility of the base and creates a highly nucleophilic "naked" lactam anion (the Cesium Effect), driving N-alkylation over O-alkylation.
Step-by-Step Methodology:
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Preparation: Charge an oven-dried flask with 6-Chloro-8-methoxyquinolin-2(1H)-one (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv) under an inert argon atmosphere.
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Solvation & Deprotonation: Add anhydrous DMF (0.2 M concentration). Stir at room temperature for 30 minutes to allow complete formation of the lactam anion.
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Electrophilic Addition: Dropwise add the desired alkyl halide (R-X, 1.2 equiv). Stir at 60 °C for 4–6 hours. The C8-methoxy group provides slight steric bulk, so elevated temperatures are required for bulky electrophiles.
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Workup: Quench with ice water to precipitate the product. Extract with Ethyl Acetate (3x), wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.
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Self-Validation System: Perform LC-MS and ¹H NMR analysis.
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Success Criterion: LC-MS must show the disappearance of the m/z 210.0 [M+H]⁺ peak. ¹H NMR (in DMSO-d₆) must show the complete disappearance of the broad singlet at ~11.5 ppm (the lactam N-H proton), confirming quantitative N-alkylation.
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Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C6
Aryl chlorides are notoriously less reactive toward oxidative addition than aryl bromides or iodides. Therefore, standard Pd(PPh₃)₄ catalysts often fail or require excessive heating. To successfully couple an arylboronic acid to the C6-Cl position, a highly active dialkylbiaryl phosphine ligand (e.g., XPhos) coupled with a palladium source is required[1].
Step-by-Step Methodology:
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Reagent Loading: In a Schlenk tube, combine the N-alkylated 6-chloro-8-methoxyquinolin-2-one (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
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Degassing: Evacuate and backfill the tube with argon three times. This is critical; oxygen will rapidly degrade the active Pd(0) species.
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Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). The water is necessary to dissolve the K₃PO₄ base and accelerate the transmetalation step.
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Reaction: Heat the mixture at 100 °C for 12 hours.
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Self-Validation System: Monitor via TLC (Hexanes/EtOAc). The product will typically be highly fluorescent under 254 nm and 365 nm UV light due to the extended conjugated system.
Fig 2. Stepwise synthetic workflow for regioselective N-alkylation and Suzuki cross-coupling.
Safety, Handling, and Storage
When handling 6-Chloro-8-methoxyquinolin-2(1H)-one, strict adherence to laboratory safety protocols is mandatory. Based on standard Material Safety Data Sheets (MSDS), the compound exhibits the following GHS hazard classifications:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Storage Conditions: The compound should be stored at room temperature in a tightly sealed container, protected from light and moisture to prevent degradation of the methoxy group or ambient oxidation. Use standard PPE, including nitrile gloves, safety goggles, and a well-ventilated fume hood during all handling and synthetic manipulations.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS 2101658-59-5 | Sigma-Aldrich [sigmaaldrich.com]
- 3. 6-chloro-8-methoxyquinolin-2(1H)-one - CAS:2101658-59-5 - Abovchem [abovchem.com]
- 4. 6-chloro-8-methoxyquinolin-2(1H)-one | 2101658-59-5 [m.chemicalbook.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
